6,7-Dimethoxy-N2,N2-dimethylquinazoline-2,4-diamine

Alpha-1 adrenoceptor pharmacology Radioligand binding assay Impurity pharmacological profiling

6,7-Dimethoxy-N2,N2-dimethylquinazoline-2,4-diamine (CAS 19216-53-6) is a synthetic quinazoline derivative with the molecular formula C12H16N4O2 and a molecular weight of 248.28 g/mol. It is officially designated as Alfuzosin EP Impurity F in the European Pharmacopoeia (Ph.

Molecular Formula C12H16N4O2
Molecular Weight 248.28 g/mol
CAS No. 19216-53-6
Cat. No. B110568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dimethoxy-N2,N2-dimethylquinazoline-2,4-diamine
CAS19216-53-6
Synonyms4-Amino-2-(dimethylamino)-6,7-dimethoxy-quinazoline;  Alfuzosin Impurity F;  6,7-Dimethoxy-N2,N2-dimethyl-2,4-quinazolinediamine;  NSC 403405; 
Molecular FormulaC12H16N4O2
Molecular Weight248.28 g/mol
Structural Identifiers
SMILESCN(C)C1=NC2=CC(=C(C=C2C(=N1)N)OC)OC
InChIInChI=1S/C12H16N4O2/c1-16(2)12-14-8-6-10(18-4)9(17-3)5-7(8)11(13)15-12/h5-6H,1-4H3,(H2,13,14,15)
InChIKeyJALPLGVFZRCLGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dimethoxy-N2,N2-dimethylquinazoline-2,4-diamine (CAS 19216-53-6): Pharmacopoeial Identity, Core Properties, and Procurement Context


6,7-Dimethoxy-N2,N2-dimethylquinazoline-2,4-diamine (CAS 19216-53-6) is a synthetic quinazoline derivative with the molecular formula C12H16N4O2 and a molecular weight of 248.28 g/mol [1]. It is officially designated as Alfuzosin EP Impurity F in the European Pharmacopoeia (Ph. Eur.) monograph for alfuzosin hydrochloride, where it serves as a specified impurity reference standard for analytical method development, validation, and quality control [2]. The compound is also registered under UNII N2VRC6C8HU and NSC 403405 [3]. Structurally, it belongs to the 2,4-diamino-6,7-dimethoxyquinazoline chemotype—a privileged scaffold in alpha-1 adrenoceptor antagonist drug discovery that underlies clinical agents including prazosin, terazosin, and alfuzosin [4]. Unlike these clinical drugs, which bear elaborate N2-substituents (e.g., piperazinyl-furoyl, piperazinyl-tetrahydrofuroyl, or aminoalkyl-carboxamide groups), 6,7-dimethoxy-N2,N2-dimethylquinazoline-2,4-diamine carries only a compact N2,N2-dimethyl substitution. This minimal modification of the pharmacophoric core confers a defined and measurable set of physicochemical, chromatographic, and pharmacological properties that are distinct from both the parent drug alfuzosin and other structurally related impurities.

Why Impurity Standards Cannot Be Substituted: Critical Differentiators for 6,7-Dimethoxy-N2,N2-dimethylquinazoline-2,4-diamine in Regulated Analytical Workflows


In the context of alfuzosin hydrochloride impurity profiling, the substitution of one EP-specified impurity reference standard with a structurally related quinazoline derivative is analytically and regulatorially indefensible. The European Pharmacopoeia assigns each specified impurity a unique relative retention time (RRT), a defined acceptance limit, and—for Impurity F specifically—a mandatory correction factor of 0.6 applied to peak area during chromatographic purity calculations [1]. These parameters are determined by the compound's specific combination of N2,N2-dimethyl substitution, 6,7-dimethoxy functionalization, and the resulting physicochemical profile (moderate basicity, defined polarity, and a rotatable bond count of 3) that directly governs its chromatographic behavior on base-deactivated end-capped octadecylsilyl silica gel under the prescribed EP mobile phase conditions [2]. A generic quinazoline-2,4-diamine analog—such as 2,4-diamino-6,7-dimethoxyquinazoline (CAS 60547-96-8, a prazosin/terazosin metabolite bearing a primary amine at N2 rather than a dimethylamino group)—will exhibit a different retention time, a different UV response factor, and a different correction factor, thereby invalidating peak identification, quantification, and system suitability assessments [3]. The quantitative evidence below establishes that 6,7-dimethoxy-N2,N2-dimethylquinazoline-2,4-diamine occupies a singular, non-interchangeable position within the analytical and pharmacological landscape of 6,7-dimethoxyquinazoline derivatives.

Quantitative Differentiation Evidence for 6,7-Dimethoxy-N2,N2-dimethylquinazoline-2,4-diamine vs. Closest Analogs and In-Class Comparators


Alpha-1 Adrenoceptor Binding Affinity: 4.10 nM Ki vs. Prazosin (0.2–0.36 nM Ki)

6,7-Dimethoxy-N2,N2-dimethylquinazoline-2,4-diamine (as the hydrochloride salt) demonstrates a binding affinity (Ki) of 4.10 nM toward the rat alpha-1 adrenergic receptor (Alpha-1A/Alpha-1B/Alpha-1D) measured by displacement of [3H]prazosin [1]. By comparison, the clinical alpha-1 antagonist prazosin exhibits Ki values of 0.2, 0.25, and 0.32 nM for the human recombinant alpha-1A, alpha-1B, and alpha-1D adrenoceptor subtypes, respectively, and approximately 0.36, 0.44, and 0.61 nM for the corresponding subtypes in another assay system . The target compound therefore displays approximately 11- to 20-fold lower binding affinity than prazosin at the alpha-1 adrenoceptor, consistent with the loss of the piperazinyl-furoyl substituent that is critical for high-affinity receptor engagement. For context, the parent drug alfuzosin demonstrates Ki values of approximately 1.4–4.5 nM across alpha-1 subtypes [2], placing the impurity F scaffold in an intermediate affinity range—substantially above the prazosin metabolite 2,4-diamino-6,7-dimethoxyquinazoline, for which all identified metabolites are reported as 'less potent blood pressure lowering agents in dogs than prazosin' [3].

Alpha-1 adrenoceptor pharmacology Radioligand binding assay Impurity pharmacological profiling

European Pharmacopoeia Mandated Correction Factor: 0.6 for Impurity F vs. 1.0 (No Correction) for Other Alfuzosin Impurities

The European Pharmacopoeia (Ph. Eur. monograph 1287 for Alfuzosin Hydrochloride) specifies that for the calculation of content by HPLC, the peak area of Impurity F (6,7-dimethoxy-N2,N2-dimethylquinazoline-2,4-diamine) must be multiplied by a correction factor of 0.6 [1]. This correction factor is explicitly mandated for Impurity F and is not applied to other specified impurities such as Impurity D (N-(3-aminopropyl)-6,7-dimethoxy-N-methylquinazolin-2,4-diamine), Impurity B (2-chloro-6,7-dimethoxyquinazolin-4-amine), or Impurity G—all of which are quantified using their uncorrected peak areas (equivalent to a correction factor of 1.0). The correction factor of 0.6 reflects the fact that Impurity F exhibits a higher UV absorptivity at 254 nm relative to alfuzosin on a per-mass basis; without this correction, Impurity F content would be systematically overestimated by approximately 67% (1/0.6 ≈ 1.67-fold). The EP further assigns Impurity F a specific acceptance limit of not more than 1.5 times the area of the principal peak in reference solution (a), corresponding to 0.15 per cent [1].

HPLC quantification Pharmaceutical impurity analysis Relative response factor

EP HPLC Relative Retention Time: 0.63 for Impurity F vs. 0.40 (Impurity D), 0.57 (Impurity B), 0.90 (Impurity G), and 1.00 (Alfuzosin)

Under the standardized EP HPLC conditions for alfuzosin hydrochloride related substances testing, Impurity F (6,7-dimethoxy-N2,N2-dimethylquinazoline-2,4-diamine) elutes with a relative retention time (RRT) of approximately 0.63 with reference to alfuzosin (retention time ≈ 9 min) [1]. This places Impurity F in a clearly resolved chromatographic window between Impurity B (RRT ≈ 0.57) and Impurity G (RRT ≈ 0.90). The EP system suitability criterion requires a minimum resolution of 1.5 between the peaks due to Impurity B and Impurity F, confirming that the close elution of these two impurities necessitates rigorous chromatographic control [1]. The RRT of Impurity F (0.63) is distinctly different from Impurity D (RRT ≈ 0.40) and Impurity G (RRT ≈ 0.90), providing a unique chromatographic signature that enables unambiguous peak identification when using the EP-specified reference solution (b) containing impurities B, F, and G [1].

Chromatographic separation Impurity profiling Relative retention time

Rotatable Bond Count: 3 for Impurity F vs. 6 for Impurity D—Impact on Chromatographic Retention and Molecular Recognition

6,7-Dimethoxy-N2,N2-dimethylquinazoline-2,4-diamine (Impurity F) possesses a computed rotatable bond count of 3, reflecting its compact N2,N2-dimethyl substitution and the two methoxy groups at positions 6 and 7 [1]. In contrast, Impurity D (N2-(3-aminopropyl)-6,7-dimethoxy-N2-methylquinazoline-2,4-diamine) has 6 rotatable bonds due to the presence of a flexible N2-(3-aminopropyl) chain [2]. This represents a 50% reduction in conformational degrees of freedom for Impurity F relative to Impurity D. The reduced conformational flexibility of Impurity F directly impacts its chromatographic retention behavior on reversed-phase stationary phases: fewer rotatable bonds correlate with a more constrained molecular shape, reduced entropy penalty upon stationary-phase interaction, and consequently a retention time (RRT 0.63) that is distinct from Impurity D (RRT 0.40) under the same EP HPLC conditions [3]. This difference in rotatable bond count also affects molecular recognition properties relevant to alpha-1 adrenoceptor binding, as conformational pre-organization influences the entropic cost of receptor engagement.

Conformational flexibility Chromatographic retention prediction Physicochemical differentiation

Structural Distinction from the Primary Metabolite 2,4-Diamino-6,7-dimethoxyquinazoline: N2,N2-Dimethyl vs. N2-Amino Substitution Confers Different Physicochemical and Pharmacological Profiles

6,7-Dimethoxy-N2,N2-dimethylquinazoline-2,4-diamine is structurally differentiated from 2,4-diamino-6,7-dimethoxyquinazoline (CAS 60547-96-8, a minor metabolite of both prazosin and terazosin) by the presence of an N2,N2-dimethylamino group in place of the N2-primary amine [1][2]. This structural modification carries three quantifiable consequences: (1) Molecular weight increases from 220.23 Da (C10H12N4O2) to 248.28 Da (C12H16N4O2), a 12.7% increase; (2) Computed logP (XLogP3) increases from approximately 0.8 for the primary amine analog to 1.7 for the dimethyl analog, reflecting enhanced lipophilicity [1][3]; (3) Hydrogen bond donor count decreases from 3 (2,4-diamino-6,7-dimethoxyquinazoline) to 1 (6,7-dimethoxy-N2,N2-dimethylquinazoline-2,4-diamine), as the N2,N2-dimethyl substitution eliminates two H-bond donor sites [1][3]. These differences are pharmacologically significant: the prazosin metabolite 2,4-diamino-6,7-dimethoxyquinazoline and all other prazosin metabolites are reported to be 'less potent blood pressure lowering agents in dogs than prazosin' [4], whereas 6,7-dimethoxy-N2,N2-dimethylquinazoline-2,4-diamine retains a measurable alpha-1 adrenoceptor binding affinity of Ki = 4.10 nM [5], demonstrating that N2,N2-dimethyl substitution partially compensates for the loss of the piperazinyl-furoyl side chain by enhancing lipophilic interactions within the receptor binding pocket.

Structure-activity relationship Quinazoline pharmacophore Drug metabolite identification

Pharmacopoeial Reference Standard Traceability: EP-Compliant Characterization Data Package vs. Generic Research-Grade Quinazoline Derivatives

6,7-Dimethoxy-N2,N2-dimethylquinazoline-2,4-diamine supplied as Alfuzosin EP Impurity F is a fully characterized pharmacopoeial reference standard that complies with regulatory requirements defined by the European Pharmacopoeia, USP, EMA, JP, and BP [1]. The standard is provided with a detailed certificate of analysis including HPLC purity determination, structural confirmation by NMR and/or IR spectroscopy, and traceability documentation against the EP reference standard . In contrast, generic research-grade quinazoline-2,4-diamine derivatives (e.g., 2,4-diamino-6,7-dimethoxyquinazoline from non-pharmacopoeial suppliers) are typically provided with only basic purity data (often HPLC ≥95–98%) and lack the regulatory characterization package required for ANDA submissions, QC lot release testing, and stability-indicating method validation . The EP monograph further specifies that the correction factor for Impurity F (0.6) and its acceptance limit (0.15%) are integral to the regulatory specification; use of a non-pharmacopoeial standard that has not been qualified against the EP reference material would invalidate compliance with these monograph requirements [2].

Reference standard procurement Regulatory compliance Analytical method validation

Procurement-Driven Application Scenarios for 6,7-Dimethoxy-N2,N2-dimethylquinazoline-2,4-diamine (Alfuzosin EP Impurity F)


HPLC Method Development and System Suitability Testing for Alfuzosin Hydrochloride Purity Analysis

In pharmaceutical quality control laboratories developing or validating HPLC methods for alfuzosin hydrochloride related substances, 6,7-dimethoxy-N2,N2-dimethylquinazoline-2,4-diamine serves as an indispensable reference standard for peak identification and system suitability. The EP monograph mandates a minimum resolution of 1.5 between Impurity B (RRT 0.57) and Impurity F (RRT 0.63), making Impurity F a critical component of reference solution (b) used to verify chromatographic performance [1]. The compound's unique correction factor of 0.6 must be programmed into chromatography data systems for accurate quantification; laboratories that substitute Impurity F with a non-EP reference compound will fail system suitability and produce invalid purity results [1]. Method development scientists should also leverage the compound's 3-rotatable-bond conformational constraint relative to Impurity D (6 rotatable bonds) when optimizing gradient conditions, as the distinct flexibility profiles of these impurities influence their retention behavior on different C18 stationary phase chemistries [2].

ANDA Submission and Generic Alfuzosin Product Development—Impurity Profiling and Stability Studies

For generic pharmaceutical manufacturers preparing Abbreviated New Drug Applications (ANDAs) for alfuzosin hydrochloride products, the procurement and use of an authenticated Alfuzosin EP Impurity F reference standard is a regulatory requirement. The EP specifies Impurity F as a specified impurity with a defined acceptance limit of 0.15% [1]. Stability-indicating method validation must demonstrate the ability to separate and quantify Impurity F from alfuzosin, Impurity D, Impurity B, and Impurity G under forced degradation conditions (acid, base, thermal, oxidative, and photolytic stress). As documented by Veeprho, the compound's moderate basicity and polarity demand careful evaluation of stability under acid-base and thermal conditions to establish appropriate specifications and acceptance limits [3]. The compound's alpha-1 adrenoceptor binding affinity (Ki = 4.10 nM) further supports its inclusion in pharmacological impurity risk assessments, as impurities with receptor activity above a defined threshold may require toxicological qualification [4].

Alpha-1 Adrenoceptor Structure-Activity Relationship (SAR) Studies—A Defined Intermediate-Affinity Tool Compound

For medicinal chemistry and pharmacology research groups investigating the SAR of 6,7-dimethoxyquinazoline-based alpha-1 adrenoceptor antagonists, 6,7-dimethoxy-N2,N2-dimethylquinazoline-2,4-diamine fills a specific and otherwise unoccupied affinity niche. With a Ki of 4.10 nM, it occupies the affinity space between the ultra-potent clinical antagonists prazosin (Ki ≈ 0.2–0.36 nM) and the weakly active primary amine metabolite 2,4-diamino-6,7-dimethoxyquinazoline [4][5]. This intermediate affinity, combined with the compound's defined physicochemical profile (XLogP3 = 1.7, HBD = 1, 3 rotatable bonds), makes it an ideal reference ligand for calibrating pharmacophore models, validating 3D-QSAR predictions, and benchmarking novel synthetic derivatives [2]. The RSC Advances study by Agrawal et al. (2016) on 6,7-dimethoxyquinazoline derivatives as dual alpha-1 and AT1 receptor antagonists provides a framework for incorporating Impurity F as a mono-receptor reference point in dual-activity SAR campaigns [6].

LC-MS/MS Impurity Identification and Degradation Product Tracking in Alfuzosin Formulations

Analytical laboratories engaged in impurity fate and degradation profiling of alfuzosin drug products can utilize 6,7-dimethoxy-N2,N2-dimethylquinazoline-2,4-diamine as a characterized marker for tracking the N-dealkylation degradation pathway. The compound (m/z 248.28 [M+H]+) is structurally related to the deacylated alfuzosin core and can be differentiated from Impurity D (m/z 327.81 [M+H]+) and Impurity B (m/z 239.66 [M+H]+) by both its distinct molecular ion and its EP-defined relative retention time of 0.63 [1][7]. Veeprho confirms that validated HPLC-UV and LC-MS methods are required for limit quantification and degradant identification of this impurity [3]. The compound's moderate lipophilicity (XLogP3 = 1.7) and defined MS fragmentation pattern enable its use as a positive control in MS/MS spectral library building for impurity identification workflows, supporting both routine QC and investigational out-of-specification analyses [2].

Quote Request

Request a Quote for 6,7-Dimethoxy-N2,N2-dimethylquinazoline-2,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.